BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

triazoloquinazoline regioisomerism target selectivity

3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-05-0, molecular formula C20H18BrN5, MW 408.3) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-c]quinazoline class. This scaffold fuses a 1,2,4-triazole ring with a quinazoline core, a privileged structure in medicinal chemistry associated with anticancer, anti-inflammatory, antimicrobial, and adenosine receptor antagonist activities.

Molecular Formula C20H18BrN5
Molecular Weight 408.303
CAS No. 339026-05-0
Cat. No. B3006057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
CAS339026-05-0
Molecular FormulaC20H18BrN5
Molecular Weight408.303
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
InChIInChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2
InChIKeyDVLOLMGGXBYOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-05-0): Core Structural Identity and Pharmacological Class


3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-05-0, molecular formula C20H18BrN5, MW 408.3) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-c]quinazoline class . This scaffold fuses a 1,2,4-triazole ring with a quinazoline core, a privileged structure in medicinal chemistry associated with anticancer, anti-inflammatory, antimicrobial, and adenosine receptor antagonist activities [1]. The compound possesses two key pharmacophoric features: a 4-bromophenyl substituent at position 3 of the triazole ring, and a piperidine ring at position 5 of the quinazoline. The triazolo[4,3-c]quinazoline class has been investigated as a source of EGFR tyrosine kinase inhibitors, VEGFR-2 inhibitors, and DNA intercalators [2][3].

Why 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline Cannot Be Simply Replaced by Other Triazoloquinazolines


Within the triazoloquinazoline class, even minor structural modifications produce profound shifts in target engagement, potency, and mechanism. The position-5 substituent determines whether a compound acts as a VEGFR-2 inhibitor (e.g., piperazine-linked aryl ureas showing IC50 = 53.81 nM against VEGFR-2 in compound 10k [1]) or as a DNA intercalator (e.g., morpholino or thienyl derivatives with HepG2 IC50 values spanning 3.61–10.68 µM [2][3]). The nature of the 3-aryl group further modulates activity: bromophenyl-substituted triazolo[4,3-c]quinazolines have demonstrated PCAF inhibitory activity [4], while fluorophenyl or methoxyphenyl analogs exhibit distinct cytotoxicity profiles against MCF-7 and HepG2 panels [5]. Generic substitution without matching both the 3-(4-bromophenyl) and 5-piperidino substitution patterns risks losing the specific polypharmacology and target engagement profile that this exact derivative was designed to probe.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-05-0) vs. Structural Analogs


Annulation Type: [4,3-c] vs. [1,5-c] Triazoloquinazoline Isomerism Dictates Biological Target Class

The [4,3-c] annulation isomer (the form of CAS 339026-05-0) and [1,5-c] isomer exhibit divergent biological profiles. Synthesis studies demonstrate that 2-(4-bromophenyl)-4-hydrazinoquinazoline cyclizes to the [4,3-c] isomer under neutral/solvent-free conditions, while acidic conditions trigger Dimroth rearrangement to [1,5-c] [1]. In EGFR inhibition assays, [4,3-c]-annelated triazoloquinazolines bearing appropriate C5 substituents achieve IC50 values of 0.69–1.80 µM against EGFR, comparable to gefitinib (IC50 = 1.74 µM), whereas [1,5-c] isomers are not reported in this target space [2]. Furthermore, photophysical studies confirm that [4,3-c] isomers display fundamentally different fluorescence quantum yields than their [1,5-c] counterparts [1].

triazoloquinazoline regioisomerism target selectivity EGFR fluorescence

Position-5 Substituent Determines VEGFR-2 vs. DNA Intercalation Mechanism: Piperidine vs. Piperazine-Linked Aryl Ureas vs. Morpholine

The nature of the C5 substituent on the triazolo[4,3-c]quinazoline core is a critical determinant of anticancer mechanism. VEGFR-2-targeted analogs bearing a piperazine-linked aryl urea at C5 (e.g., compound 10k) display VEGFR-2 IC50 = 53.81 nM and HepG2 IC50 = 4.88 µM, inducing apoptosis via BAX/Bcl-2 ratio elevation to 4.57 [1]. DNA intercalating analogs with morpholine or substituted phenyl groups at C5 yield HepG2 IC50 values of 3.61–10.68 µM but operate through direct DNA binding (intercalation IC50 = 26.03–33.56 µM) rather than kinase inhibition [2]. CAS 339026-05-0, with its 5-piperidino substituent, represents a structurally distinct C5 modification that has not been evaluated in either published VEGFR-2 or DNA intercalation assays — the piperidine group is sterically and electronically distinct from both the piperazine-urea and morpholino pharmacophores .

VEGFR-2 inhibitor DNA intercalator apoptosis HepG2 HCT-116

3-(4-Bromophenyl) Substituent Is Associated with PCAF Histone Acetyltransferase Inhibition: Bromine Position Is Critical

A bioisosterism-guided medicinal chemistry program identified [1,2,4]triazolo[4,3-c]quinazolines bearing a 3-(4-substituted phenyl) group as PCAF (P300/CBP-associated factor) inhibitors with potential anticancer activity [1]. In this series, compound 23 — a [4,3-c] triazoloquinazoline with a 3-aryl substituent — displayed the most potent PCAF inhibitory activity with IC50 = 6.12 µM [1]. The 4-bromophenyl group at position 3 is a key pharmacophoric element; the bromine atom provides both steric bulk and halogen-bonding capability that contributes to PCAF active-site binding [1]. In contrast, 3-(3-bromophenyl) isomers (bromine at the meta position) or 3-(4-fluorophenyl) analogs exhibit reduced PCAF engagement and altered cytotoxicity profiles, as demonstrated across MCF-7, HepG2, and HCT-116 cell line panels [2][3].

PCAF inhibitor histone acetyltransferase bromophenyl epigenetics anticancer

Synthetic Accessibility: One-Step Vilsmeier-Type Protocol Delivers Quantitative Yield for the Core Scaffold

A protocol for one-step synthesis of the triazolo[4,3-c]quinazoline core using adapted Vilsmeier conditions achieves quantitative yield, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes requiring orthoester cyclization in boiling ethanol or glacial acetic acid, which typically yield 60–85% for analogous 5-aryl-substituted triazolo[4,3-c]quinazolines . The bromophenyl intermediate 2-(4-bromophenyl)-4-hydrazinoquinazoline serves as a versatile precursor for both [4,3-c] and [1,5-c] annulation, with the annulation outcome controlled by solvent and acid conditions [2].

synthesis Vilsmeier conditions quantitative yield scale-up triazoloquinazoline

EGFR Inhibitory Activity of [4,3-c] Triazoloquinazoline Scaffold: Benchmarking Against Gefitinib

The [1,2,4]triazolo[4,3-c]quinazoline scaffold — the core of CAS 339026-05-0 — has been validated as a new class of EGFR tyrosine kinase inhibitors. Compounds 8, 19, and 21 from this series exhibited EGFR IC50 values of 0.69, 1.21, and 1.80 µM respectively, compared with the reference drug gefitinib (IC50 = 1.74 µM) [1]. Notably, compound 8 achieved superior EGFR inhibition (2.5-fold more potent than gefitinib) and induced 24.88% apoptosis in MCF-7 cells (vs. 29.09% for doxorubicin) [1]. The most potent compound 8 also demonstrated enhanced predicted blood-brain barrier penetration compared to gefitinib [1]. While CAS 339026-05-0 itself has not been evaluated in this EGFR assay, its scaffold is proven competent for EGFR inhibition at sub-micromolar concentrations, and the 5-piperidino modification may further modulate EGFR affinity and selectivity [1][2].

EGFR tyrosine kinase inhibitor MCF-7 apoptosis gefitinib

VEGFR-2 Inhibitory Activity of [4,3-c] Triazoloquinazolines: Piperidine as an Unexplored C5 Pharmacophore

A series of [1,2,4]triazolo[4,3-c]quinazoline derivatives was designed as VEGFR-2 inhibitors, with compound 10k showing VEGFR-2 IC50 = 53.81 nM (compared to sorafenib IC50 = 44.34 nM) and HepG2 IC50 = 4.88 µM [1]. Compound 10k arrested HepG2 cells at S and G2/M phases and produced a tenfold increase in apoptotic cells, with BAX/Bcl-2 ratio = 4.57 and 4.12-fold caspase-3 elevation [1]. The VEGFR-2 pharmacophore requires a hydrogen-bond donor/acceptor at the C5 position; the piperidine nitrogen in CAS 339026-05-0 (pKa ~11.2) would be predominantly protonated at physiological pH, potentially engaging the gatekeeper residue in the VEGFR-2 hinge region differently than the neutral urea linkage in compound 10k [1][2]. This compound has not been profiled in VEGFR-2 assays, representing an unexplored C5 pharmacophore space [2].

VEGFR-2 angiogenesis sorafenib apoptosis caspase-3

Recommended Research Applications for 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-05-0)


PCAF Histone Acetyltransferase Inhibitor Screening and Epigenetic Drug Discovery

CAS 339026-05-0 is structurally aligned with the PCAF inhibitor pharmacophore validated in the [1,2,4]triazolo[4,3-c]quinazoline series, where the 3-(4-bromophenyl) substituent is critical for PCAF active-site binding [1]. The most potent analog in this series (compound 23) achieved PCAF IC50 = 6.12 µM [1]. This compound should be prioritized for PCAF enzymatic assays and cellular histone acetylation profiling (H3K14ac as a direct PCAF substrate readout) to establish whether the 5-piperidino modification enhances or diminishes PCAF engagement relative to the published lead.

EGFR Tyrosine Kinase Inhibitor SAR Expansion: C5 Basic Amine Series

The triazolo[4,3-c]quinazoline scaffold has produced EGFR inhibitors with IC50 values as low as 0.69 µM, outperforming gefitinib (IC50 = 1.74 µM) [2]. Published potent analogs all contain neutral or weakly basic C5 substituents; CAS 339026-05-0 is the first commercially available derivative with a strongly basic piperidine at C5. This compound enables exploration of whether a protonated C5 amine can form additional ionic interactions with the EGFR solvent-front region, potentially improving selectivity over the ErbB family. Testing in EGFR wild-type and mutant (L858R, T790M) kinase assays, followed by MCF-7 and HepG2 cytotoxicity profiling, is recommended [2][3].

VEGFR-2 Inhibitor Discovery: Probing the C5 Basic Amine Pharmacophore Space

Compound 10k, a [4,3-c] triazoloquinazoline with a C5 piperazine-urea substituent, inhibits VEGFR-2 with IC50 = 53.81 nM and induces robust apoptosis (BAX/Bcl-2 ratio = 4.57, caspase-3 4.12-fold increase) [4]. CAS 339026-05-0 provides the 5-piperidino variant of this scaffold. The protonated piperidine (pKa ~11.2) may interact with the VEGFR-2 hinge region (Cys919, Glu917) in a fundamentally different manner than the neutral urea. VEGFR-2 enzymatic assay, HUVEC tube formation assay, and HepG2/HCT-116 antiproliferative testing are the recommended profiling cascade [4].

Fluorophore Development: Bromophenyl-[4,3-c]triazoloquinazoline as a Cross-Coupling Substrate

5-(4-Bromophenyl)-substituted [1,2,4]triazolo[4,3-c]quinazolines have been demonstrated as versatile substrates for Pd-catalyzed Suzuki-Miyaura cross-coupling, yielding 5-aminobiphenyl derivatives with moderate to high fluorescence quantum yields [5]. The bromine atom at the para position of the phenyl ring serves as a synthetic handle for further derivatization. CAS 339026-05-0, bearing a 3-(4-bromophenyl) group, may similarly undergo cross-coupling at the bromine position to generate extended conjugated systems with tunable photophysical properties for optoelectronic or bioimaging applications [5].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.